![molecular formula C12H19NO2 B1272711 N-(3-Hydroxyadamantan-1-yl)acetamide CAS No. 778-10-9](/img/structure/B1272711.png)
N-(3-Hydroxyadamantan-1-yl)acetamide
Overview
Description
“N-(3-Hydroxyadamantan-1-yl)acetamide” is a chemical compound with the molecular formula C12H19NO2 . It belongs to the class of organic compounds known as amines .
Synthesis Analysis
The synthesis of “N-(3-Hydroxyadamantan-1-yl)acetamide” involves several steps. One method involves the reaction of 1-amino-3-adamantanol with acetic anhydride at 0°C . Another method involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese .Molecular Structure Analysis
The molecular structure of “N-(3-Hydroxyadamantan-1-yl)acetamide” is characterized by its molecular formula C12H19NO2 . The average mass of the molecule is 209.285 Da .Chemical Reactions Analysis
“N-(3-Hydroxyadamantan-1-yl)acetamide” has been involved in several chemical reactions. For instance, it has been used in the culture of Absidia cylindrospora at 23℃ . It has also been reacted with dihydrogen peroxide in lithium hydroxide monohydrate and acetonitrile at 80℃ .Scientific Research Applications
Blood Glucose Homeostasis
“N-(3-Hydroxyadamantan-1-yl)acetamide” is known to play a role in maintaining blood glucose levels. It does this by inhibiting the activity of the DPP-4 enzyme, which is crucial for blood glucose homeostasis. This mechanism can be particularly beneficial for managing conditions like diabetes, where blood glucose regulation is impaired .
DPP-4 Inhibition
The compound serves as a DPP-4 inhibitor, a class of drugs that has gained attention for its therapeutic potential in treating type 2 diabetes. By inhibiting this enzyme, it helps increase the levels of incretin hormones, which in turn increases insulin secretion and decreases glucagon release .
Synthesis and Pharmacological Applications
Recent trends in medicinal chemistry research have focused on the synthesis and pharmacological applications of gliptins, including “N-(3-Hydroxyadamantan-1-yl)acetamide”. These studies aim to develop more effective and safer drugs for long-term management of chronic diseases like diabetes .
Analgesic Properties
Adamantyl analogues of paracetamol, which include compounds like “N-(3-Hydroxyadamantan-1-yl)acetamide”, have been reported to possess potent analgesic properties. These compounds offer a new avenue for pain management without direct interaction with cannabinoid receptors or inhibiting COX enzymes .
Mechanism of Action
Target of Action
The primary target of N-(3-Hydroxyadamantan-1-yl)acetamide is Dipeptidyl peptidase 4 (DPP-4) . DPP-4, also known as the T-cell antigen CD26 enzyme, plays a vital role in deactivating the incretin hormone, which is responsible for insulin catabolism . It also hydrolyzes opioid peptides engaged in pain modulation .
Mode of Action
N-(3-Hydroxyadamantan-1-yl)acetamide acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the deactivation of the incretin hormone, thereby promoting insulin secretion .
Biochemical Pathways
The inhibition of DPP-4 affects the insulin signaling pathway . This leads to a decrease in blood glucose levels, which is beneficial for managing diabetes .
Pharmacokinetics
Similar compounds, such as gliptins (dpp-4 inhibitors), can be taken orally once a week or in combination with another hypoglycemic agent . This suggests that N-(3-Hydroxyadamantan-1-yl)acetamide may have favorable ADME properties.
Result of Action
The inhibition of DPP-4 by N-(3-Hydroxyadamantan-1-yl)acetamide leads to an increase in insulin secretion and a decrease in blood glucose levels . This can help manage conditions like diabetes . Additionally, it has been suggested that this compound may have analgesic properties, potentially through its action as a selective TRPA1 channel antagonist .
Safety and Hazards
properties
IUPAC Name |
N-(3-hydroxy-1-adamantyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-8(14)13-11-3-9-2-10(4-11)6-12(15,5-9)7-11/h9-10,15H,2-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQQCWHALQYFDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385724 | |
Record name | 1-acetylamino-3-adamantanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxyadamantan-1-yl)acetamide | |
CAS RN |
778-10-9 | |
Record name | 1-acetylamino-3-adamantanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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